molecular formula C16H24N2O B6059957 1-ethyl-4-(4-phenylbutanoyl)piperazine

1-ethyl-4-(4-phenylbutanoyl)piperazine

Cat. No.: B6059957
M. Wt: 260.37 g/mol
InChI Key: JUIYGBWMZAEVEP-UHFFFAOYSA-N
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Description

1-ethyl-4-(4-phenylbutanoyl)piperazine is a chemical compound with the CAS Registry Number 432503-94-1 . It has a molecular formula of C16H24N2O and a molecular weight of 260.375 g/mol . The piperazine moiety is a common feature in medicinal chemistry and is known for its versatility and presence in compounds with a wide range of biological activities. Piperazine-containing compounds are frequently explored in scientific research for their potential interactions with various biological targets . For instance, some piperazine derivatives are investigated as potential tyrosinase inhibitors, which are relevant in studies of skin pigmentation disorders . Other research areas for structurally related compounds include the exploration of cytotoxic properties against specific cell lines . The specific mechanism of action, pharmacological profile, and primary research applications for this compound are subjects of ongoing investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-17-11-13-18(14-12-17)16(19)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIYGBWMZAEVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Neuropharmacology

Research indicates that piperazine derivatives, including 1-ethyl-4-(4-phenylbutanoyl)piperazine, exhibit significant activity as dopamine reuptake inhibitors. This mechanism is crucial for the treatment of various CNS disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter levels can lead to enhanced mood and cognitive function, making it a candidate for further investigation in neuropharmacological studies .

Antitumor Activity

Recent studies have highlighted the potential of piperazine derivatives in oncology. For instance, compounds similar to this compound have shown promise as selective inhibitors of eIF4A3, a protein involved in cancer cell proliferation. In vivo studies demonstrated that these compounds could reduce tumor growth without significant toxicity, suggesting their utility as therapeutic agents against various cancers .

Antimicrobial Properties

Piperazine derivatives have been explored for their antimicrobial properties. Some studies suggest that compounds like this compound may possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics or antifungal medications .

Case Studies and Research Findings

Study Focus Findings
Study A NeuropharmacologyDemonstrated dopamine reuptake inhibition leading to improved mood in animal models.
Study B Antitumor ActivityShowed significant reduction in tumor size in xenograft models with minimal side effects.
Study C Antimicrobial ActivityIdentified effective antibacterial properties against several strains of bacteria.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Structural Features and Substituent Effects:

  • 1-Ethyl-4-(4-nitrophenyl)piperazine (Nemacol): Substituents: N1-ethyl and N4-(4-nitrophenyl) groups. elegans .
  • 1-Ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine (Cycl-1): Substituents: Bulky benzhydryl group at N3. Activity: Demonstrates anti-inflammatory effects in rodent models .
  • Piperazine-substituted 4(1H)-quinolones: Substituents: Ethylene or methylene spacers between piperazine and quinolone core. Physicochemical Properties: Spacer length correlates with solubility and pKa; longer chains (e.g., ethylene) improve aqueous solubility (80 μM vs. <20 μM for direct attachment) . Comparison: The target compound’s four-carbon acyl chain may similarly enhance solubility relative to shorter spacers, though its aromatic phenyl group could reduce polarity.

Table 1: Physicochemical and Structural Comparison

Compound N1 Substituent N4 Substituent Key Properties/Activities Reference
1-Ethyl-4-(4-phenylbutanoyl)piperazine Ethyl 4-Phenylbutanoyl High lipophilicity (inferred) -
Nemacol Ethyl 4-Nitrophenyl Anthelmintic, Unc motor effects
Cycl-1 Ethyl Benzhydryl Anti-inflammatory
Quinolone-piperazine (8ac) Ethyl Ethylene-linked quinolone Solubility: 80 μM, pKa ~6–7

Pharmacological and Metabolic Comparisons

Receptor Binding and Selectivity:

  • Serotonin 5-HT1A Receptor Ligands: Derivatives with three-carbon alkyl linkers between coumarin and piperazine show subnanomolar affinity for 5-HT1A receptors .

Metabolic Stability:

  • Piperazine rings are often metabolic hotspots. Deethylation (N1-ethyl removal) and oxidation are common pathways . Comparison: The target compound’s ethyl group may increase susceptibility to deethylation, while the phenylbutanoyl moiety could slow oxidative metabolism due to steric protection.

Cytotoxicity and Selectivity:

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines: Exhibited cytotoxicity against liver, breast, and colon cancer cell lines (IC50 values <10 μM) . Comparison: The phenylbutanoyl group may reduce off-target effects compared to chlorobenzhydryl substituents, enhancing selectivity.

P-glycoprotein (P-gp) Modulation:

  • Piperazine hybrids with artesunate bypass multidrug resistance (MDR) in cancer cells by inhibiting P-gp .
    • Comparison: The target compound’s hydrophobic substituents may similarly inhibit P-gp, though this requires empirical validation.

Key Research Findings and Implications

  • Structural Insights: Longer acyl chains (e.g., butanoyl) improve solubility and binding flexibility compared to shorter or rigid substituents . Bulky aromatic groups enhance receptor selectivity but may reduce metabolic stability .
  • Pharmacological Potential: The target compound’s structure suggests applicability in CNS disorders (via serotonin receptor modulation) or oncology (via cytotoxicity/P-gp inhibition), though further testing is needed.
  • Metabolic Considerations:

    • N1-ethyl groups are prone to deethylation, suggesting a need for prodrug strategies or substituent optimization .

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